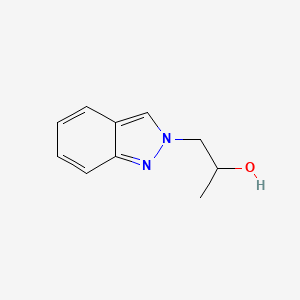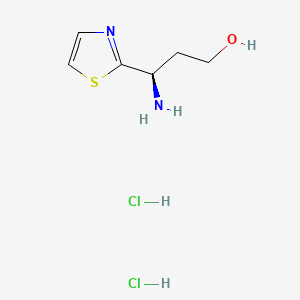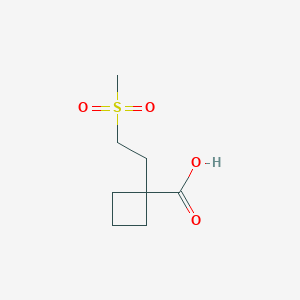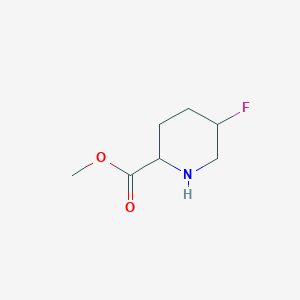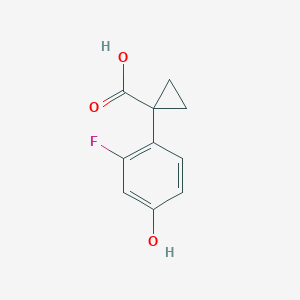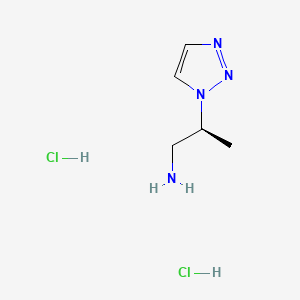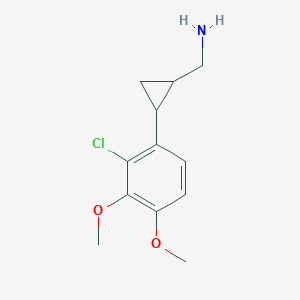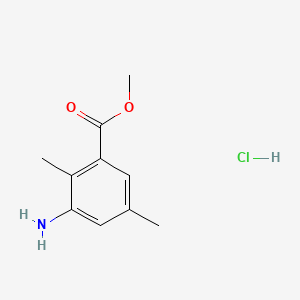
2,2-Difluoro-1-(6-methoxypyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-1-(6-methoxypyridin-3-yl)ethan-1-one: is a chemical compound with the molecular formula C8H7F2NO2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(6-methoxypyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxypyridine and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,2-Difluoro-1-(6-methoxypyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2,2-Difluoro-1-(6-methoxypyridin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Difluoro-1-(6-methoxypyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The methoxy group also plays a role in modulating its chemical properties and interactions.
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(6-methoxypyridin-3-yl)ethan-1-one is unique due to the presence of both fluorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2001039-78-5 |
|---|---|
分子式 |
C8H7F2NO2 |
分子量 |
187.14 g/mol |
IUPAC名 |
2,2-difluoro-1-(6-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7F2NO2/c1-13-6-3-2-5(4-11-6)7(12)8(9)10/h2-4,8H,1H3 |
InChIキー |
VUEJQHNYMBAHBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



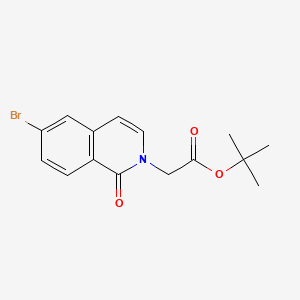
amine](/img/structure/B13590472.png)
